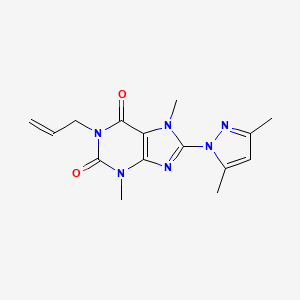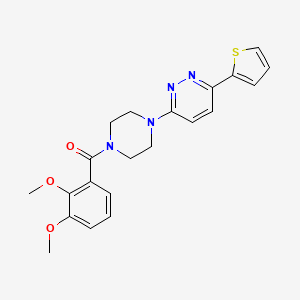![molecular formula C19H21NO2 B2962100 N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide CAS No. 2411305-99-0](/img/structure/B2962100.png)
N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide, also known as MNB, is a chemical compound that has been used in scientific research for its potential pharmacological properties. MNB is a selective irreversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. The inhibition of FAAH by MNB can lead to increased levels of endocannabinoids, which have been shown to have anti-inflammatory, analgesic, and anxiolytic effects.
Mecanismo De Acción
N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide works by irreversibly inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol. By inhibiting FAAH, this compound can increase the levels of these endocannabinoids in the body, leading to their pharmacological effects. Endocannabinoids have been shown to have anti-inflammatory, analgesic, and anxiolytic effects, which may explain the therapeutic potential of this compound.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and pain, as well as anxiety-like behaviors. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of drug addiction. These effects are thought to be due to the increased levels of endocannabinoids in the body resulting from FAAH inhibition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide in lab experiments is its selectivity for FAAH inhibition. This allows for the specific investigation of the role of FAAH and endocannabinoids in various physiological processes. However, one limitation of using this compound is its irreversible inhibition of FAAH, which can make it difficult to control the duration and extent of FAAH inhibition in experiments.
Direcciones Futuras
There are several future directions for research on N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide and FAAH inhibition. One area of research is the potential use of this compound as a treatment for inflammatory and pain-related conditions, such as arthritis. Additionally, there is interest in investigating the potential use of this compound as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Finally, further research is needed to fully understand the physiological effects of FAAH inhibition and the role of endocannabinoids in various physiological processes.
Métodos De Síntesis
The synthesis of N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide involves several steps, including the reaction of 2-bromo-1-naphthol with propargyl bromide to form 2-propargylnaphthol. This compound is then reacted with N-methyl-N-propargylamine to form N-methyl-N-[(2-propargylnaphthalen-1-yl)methyl]prop-2-ynamine. Finally, this compound is reacted with propyl iodide to form this compound.
Aplicaciones Científicas De Investigación
N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide has been used in scientific research to investigate the potential therapeutic effects of FAAH inhibition. Studies have shown that this compound can reduce inflammation and pain in animal models of arthritis, and can also reduce anxiety-like behaviors in rodents. Additionally, this compound has been shown to have potential as a treatment for drug addiction, as it can reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
N-methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-4-8-19(21)20(3)14-17-16-10-7-6-9-15(16)11-12-18(17)22-13-5-2/h6-7,9-12H,5,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLJZQPRUQLQDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)CN(C)C(=O)C#CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

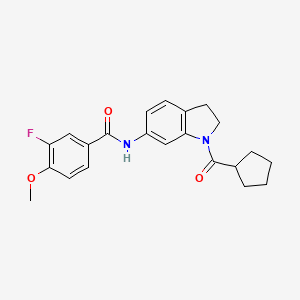
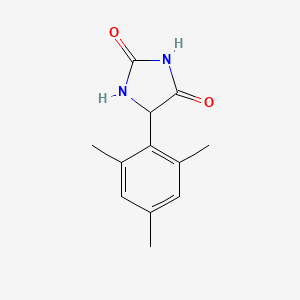
![Ethyl 8-fluoro-4-[2-(methoxycarbonyl)phenoxy]-3-quinolinecarboxylate](/img/structure/B2962021.png)
![5-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2962025.png)
![2-([1,1'-biphenyl]-4-yl)-N-((1-methylpiperidin-4-yl)methyl)acetamide](/img/structure/B2962026.png)
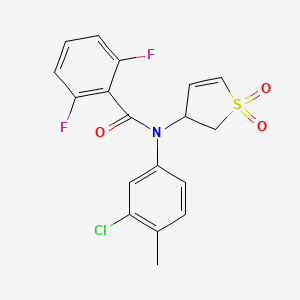

![N-[2,2-Bis(furan-2-yl)ethyl]-2-cyclopentylsulfanylacetamide](/img/structure/B2962031.png)
![6,8,11-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-10-one hydrochloride](/img/structure/B2962032.png)

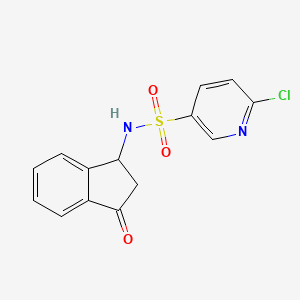
![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-6-bromo-2H-chromen-2-one](/img/structure/B2962035.png)
